

# Dbco-peg9-dbco molecular weight and formula

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## Compound of Interest

Compound Name: Dbco-peg9-dbco

Cat. No.: B8104331

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## In-Depth Technical Guide to DBCO-PEG9-DBCO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, **DBCO-PEG9-DBCO**, a critical reagent in the field of bioconjugation and drug development. This document details its chemical properties, outlines a general experimental protocol for its use, and illustrates its application in a typical workflow.

## Core Properties of DBCO-PEG9-DBCO

**DBCO-PEG9-DBCO** is a chemical linker characterized by two dibenzocyclooctyne (DBCO) groups at either end of a hydrophilic nine-unit polyethylene glycol (PEG) spacer. The DBCO moieties are highly reactive towards azide-functionalized molecules, enabling covalent bond formation through a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC).<sup>[1][2][3]</sup> The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.<sup>[2][4]</sup>

## Quantitative Data Summary

For clarity and ease of comparison, the fundamental quantitative data for **DBCO-PEG9-DBCO** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>58</sub> H <sub>70</sub> N <sub>4</sub> O <sub>13</sub>	
Molecular Weight	1031.2 g/mol	
CAS Number	2353409-50-2	

## Experimental Protocol: General Procedure for Bioconjugation using DBCO-PEG9-DBCO

The following protocol outlines a general methodology for the conjugation of two azide-containing molecules (Molecule A-azide and Molecule B-azide) using **DBCO-PEG9-DBCO**. This procedure is applicable to a wide range of biomolecules, including proteins, peptides, and nucleic acids.

Materials:

- **DBCO-PEG9-DBCO**
- Molecule A with an azide group (Molecule A-N<sub>3</sub>)
- Molecule B with an azide group (Molecule B-N<sub>3</sub>)
- Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
- Organic co-solvent (e.g., DMSO, DMF, if required for **DBCO-PEG9-DBCO** dissolution)
- Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

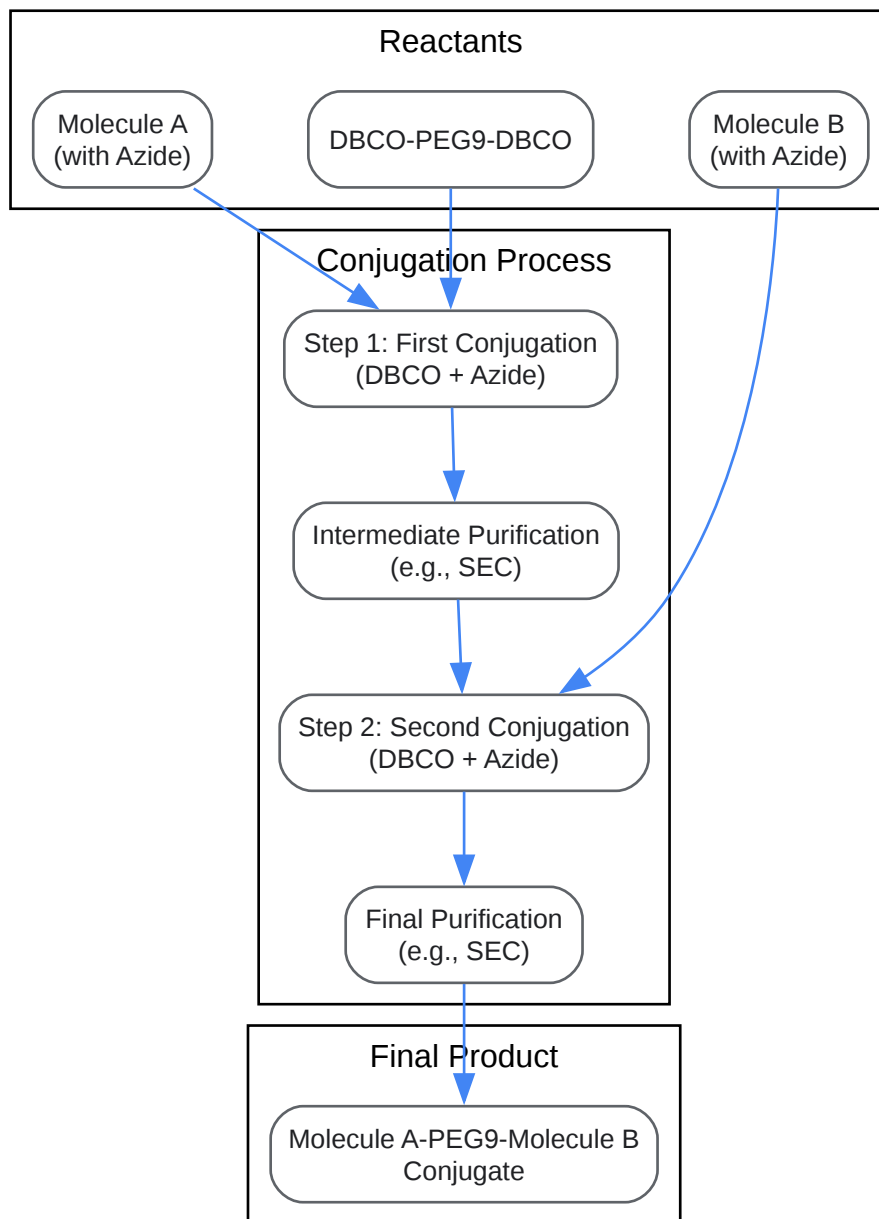
- Reagent Preparation:
  - Dissolve **DBCO-PEG9-DBCO** in a minimal amount of an organic co-solvent before diluting with the reaction buffer.
  - Prepare solutions of Molecule A-N<sub>3</sub> and Molecule B-N<sub>3</sub> in the reaction buffer.

- Reaction Setup:
  - For a step-wise conjugation, first react **DBCO-PEG9-DBCO** with Molecule A-N<sub>3</sub>. A typical molar ratio is 1.5 to 3.0 equivalents of the DBCO reagent to 1 equivalent of the azide-containing molecule.
  - Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 2-12 hours. The optimal reaction time may vary depending on the specific reactants.
- Purification of Intermediate (Optional but Recommended):
  - Remove the excess **DBCO-PEG9-DBCO** and unreacted Molecule A-N<sub>3</sub> from the DBCO-PEG9-Molecule A conjugate using an appropriate purification method such as SEC or dialysis.
- Second Conjugation Step:
  - Add Molecule B-N<sub>3</sub> to the purified DBCO-PEG9-Molecule A conjugate.
  - Incubate the reaction under the same conditions as the first conjugation step.
- Final Purification:
  - Purify the final conjugate (Molecule A-PEG9-Molecule B) from unreacted components using a suitable purification technique.
- Characterization:
  - Confirm the successful conjugation and assess the purity of the final product using analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.

## Visualizing the Workflow

The following diagrams illustrate the chemical structure of **DBCO-PEG9-DBCO** and a typical experimental workflow for its use in bioconjugation.

## DBCO-PEG9-DBCO Experimental Workflow

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Caption: A typical workflow for the two-step bioconjugation using **DBCO-PEG9-DBCO**.

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